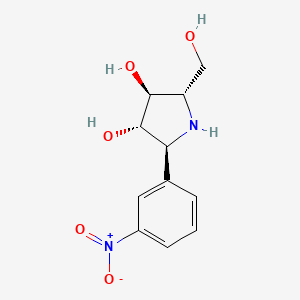
(2S,3S,4S,5S)-2-(hydroxymethyl)-5-(3-nitrophenyl)pyrrolidine-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(2S,3S,4S,5S)-2-(hydroxymethyl)-5-(3-nitrophenyl)pyrrolidine-3,4-diol, also known as this compound, is a useful research compound. Its molecular formula is C11H14N2O5 and its molecular weight is 254.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (2S,3S,4S,5S)-2-(hydroxymethyl)-5-(3-nitrophenyl)pyrrolidine-3,4-diol is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Structural Overview
- Molecular Formula : C11H14N2O5
- SMILES Notation : C1=CC(=CC=C1[C@H]2C@@HO)N+[O-]
- InChIKey : IPFATKZDQOYWCL-YTWAJWBKSA-N
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : This compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : It may interact with various receptors affecting signaling pathways related to inflammation and cell growth.
- Antioxidant Properties : The presence of the nitrophenyl group suggests potential antioxidant activity, which could mitigate oxidative stress in cells.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of pharmacological effects:
- Antidiabetic Activity : Some derivatives have shown promise in managing blood glucose levels by enhancing insulin sensitivity.
- Antimicrobial Properties : Compounds with nitrophenyl groups are often evaluated for their antibacterial and antifungal activities.
- Neuroprotective Effects : Certain pyrrolidine derivatives have been studied for their neuroprotective properties in models of neurodegeneration.
Comparative Biological Activity
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Antidiabetic | 25 | |
| Compound B | Antimicrobial | 15 | |
| Compound C | Neuroprotective | 30 |
Case Studies
- Study on Antidiabetic Effects :
- Antimicrobial Activity Assessment :
- Neuroprotective Study :
Eigenschaften
CAS-Nummer |
188745-00-8 |
|---|---|
Molekularformel |
C11H14N2O5 |
Molekulargewicht |
254.24 g/mol |
IUPAC-Name |
(2R,3R,4S,5S)-2-(hydroxymethyl)-5-(3-nitrophenyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C11H14N2O5/c14-5-8-10(15)11(16)9(12-8)6-2-1-3-7(4-6)13(17)18/h1-4,8-12,14-16H,5H2/t8-,9+,10-,11+/m1/s1 |
InChI-Schlüssel |
TXCZBCUDSLSUBC-YTWAJWBKSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2C(C(C(N2)CO)O)O |
Isomerische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])[C@H]2[C@@H]([C@@H]([C@H](N2)CO)O)O |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2C(C(C(N2)CO)O)O |
Synonyme |
3,4-Pyrrolidinediol, 2-(hydroxymethyl)-5-(3-nitrophenyl)-, (2R,3R,4S,5S)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















